molecular formula C16H16O2 B1343600 4-(1,3-Dioxolan-2-ylmethyl)biphenyl CAS No. 898759-54-1

4-(1,3-Dioxolan-2-ylmethyl)biphenyl

Cat. No. B1343600
M. Wt: 240.3 g/mol
InChI Key: XTVJQZPIQGYSLQ-UHFFFAOYSA-N
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Description

“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” consists of a biphenyl group attached to a 1,3-dioxolane ring via a methylene bridge . The density of this compound is 1.12g/cm3 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(1,3-Dioxolan-2-ylmethyl)biphenyl” are not available, biphenyl compounds in general undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Physical And Chemical Properties Analysis

“4-(1,3-Dioxolan-2-ylmethyl)biphenyl” has a boiling point of 375.9ºC at 760 mmHg . The flash point is 199.5ºC . Unfortunately, the melting point is not available .

Scientific Research Applications

Chirality Probes

One notable application is the use of biphenyl dioxolanes as chirality probes for assigning the absolute configuration of aliphatic diols. This method relies on transforming diols into their corresponding biphenyl dioxolanes, wherein the biphenyl system adopts a P or M torsion depending on the diol's chirality. The absolute configuration can then be determined by observing the CD spectra of these derivatives, offering a general, straightforward, and reliable approach for various diols (Scafato & Superchi, 2010).

Chemical Synthesis Methodologies

In chemical synthesis, compounds with 1,3-dioxolan-2-ylmethyl groups have been explored for various reactions. For instance, a study describes the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol through the reaction of 1,2,4-butanetriol with paraformaldehyde. These compounds were further subjected to various chemical transformations, including O-alkylation and O-acylation, demonstrating their versatility in synthetic chemistry (Raskil’dina et al., 2018).

Another application is found in the synthesis of α-hydroxy esters using chiral auxiliaries derived from 1,3-dioxolan compounds, showcasing their role in enantioselective synthesis (Jung, Ho, & Kim, 2000).

Material Science

The influence of terminal modifications, such as 1,3-dioxolane groups, on the properties of biphenyl ester liquid crystals has been studied. It was found that such modifications affect the mesomorphic and thermal stability of these compounds, underlining the impact of terminal group chemistry on material properties (Zhu et al., 2019).

properties

IUPAC Name

2-[(4-phenylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-16-17-10-11-18-16/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJQZPIQGYSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645882
Record name 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-ylmethyl)biphenyl

CAS RN

898759-54-1
Record name 2-([1,1′-Biphenyl]-4-ylmethyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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